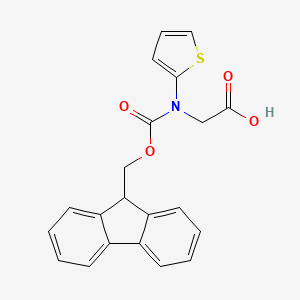

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid is an organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is notable for its use in peptide synthesis, particularly in the solid-phase synthesis of peptides, where the Fmoc group serves as a temporary protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid typically involves the following steps:

Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to the amino acid derivative through a reaction with Fmoc chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Coupling with Thiophene Derivative: The protected amino acid is then coupled with a thiophene derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactions are conducted in industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Purification: The product is purified using techniques such as crystallization, recrystallization, or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: DCC or DIC with DMAP as a catalyst.

Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions produce peptides with the desired sequence.

Substituted Thiophenes: Electrophilic substitution yields various substituted thiophene derivatives.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid is widely used in scientific research, particularly in:

Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.

Bioconjugation: For attaching peptides to other molecules or surfaces in biochemical assays.

Material Science: In the synthesis of peptide-based materials with specific properties.

Mechanism of Action

The primary mechanism of action for this compound involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to yield the free amine, which can then participate in further reactions or biological processes.

Comparison with Similar Compounds

Similar Compounds

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid: Another Fmoc-protected amino acid derivative.

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: A similar compound with a different side chain.

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid: Features a phenyl group instead of a thiophene ring.

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid, also known by its CAS number 372143-96-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for this compound is C21H17NO4S, with a molecular weight of 379.44 g/mol. The compound features a fluorenylmethoxycarbonyl group, which is known to enhance the stability and bioavailability of peptide-like structures.

| Property | Value |

|---|---|

| Molecular Formula | C21H17NO4S |

| Molecular Weight | 379.44 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid |

| CAS Number | 372143-96-9 |

Antiproliferative Effects

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A4 (CA-4) .

Case Study: MCF-7 Cell Line

A study evaluating the antiproliferative activity of several compounds in the MCF-7 cell line found that modifications in the side chains significantly affected their potency. The compounds were shown to disrupt tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .

The mechanism underlying the biological activity of this compound appears to involve interaction with the colchicine-binding site on tubulin. This interaction leads to microtubule destabilization, which is crucial for inhibiting cancer cell proliferation . Flow cytometry analyses confirmed that treated cells were arrested in the G2/M phase of the cell cycle, supporting the hypothesis that these compounds can induce apoptosis through cell cycle disruption.

Safety and Toxicology

While exploring the biological activity of this compound, it is essential to consider its safety profile. The compound has been classified with several hazard statements indicating potential health risks, including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Proper handling and storage conditions are recommended to mitigate these risks.

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(thiophen-2-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(24)12-22(19-10-5-11-27-19)21(25)26-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18H,12-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGJBEYQVWGCBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.